1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
CAS No.: 43128-97-8
Cat. No.: VC15917138
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43128-97-8 |
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Molecular Formula | C17H15NO2 |
Molecular Weight | 265.31 g/mol |
IUPAC Name | 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone |
Standard InChI | InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3 |
Standard InChI Key | FSEZPVRFPZRXPD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS 43128-97-8) features a 1H-indol-3-yl group attached to the α-position of an ethanone backbone, with a 4-methoxyphenyl substituent at the β-position (Figure 1). This arrangement creates three distinct pharmacophoric regions:
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Indole nucleus: Provides hydrogen-bonding capabilities via the N-H group
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Methoxyaryl system: Enhances lipophilicity and π-π stacking potential
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Ketone functionality: Serves as a potential site for chemical modifications
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational studies include:
The compound's moderate lipophilicity (LogP 3.60) suggests favorable membrane permeability, while its polar surface area indicates potential for blood-brain barrier penetration .
Synthetic Methodologies
Classical Condensation Approaches
The primary synthesis route involves Friedel-Crafts acylation of 1H-indole with 4-methoxyphenylacetyl chloride under Lewis acid catalysis (Scheme 1). Key reaction parameters:
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Catalyst: AlCl₃ (1.2 equiv)
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Solvent: Dichloromethane (0.1 M)
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Temperature: 0°C to room temperature
Mechanistic pathway:
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Activation of acetyl chloride by AlCl₃ to form acylium ion
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Electrophilic attack at C3 of indole
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Rearomatization and proton transfer
Multicomponent Synthesis
Recent advances employ a one-pot strategy using:
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Indole (1.0 equiv)
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4-Methoxyphenylglyoxal (1.2 equiv)
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Meldrum's acid (1.5 equiv)
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Triethylamine (2.0 equiv) in acetonitrile, reflux 1 h
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Acetic acid addition, reflux 30 min
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Isolation yield: 74%
This method improves atom economy and reduces purification steps compared to traditional approaches .
Spectroscopic Characterization
Nuclear Magnetic Resonance
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δ 10.78 (s, 1H, indole N-H)
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δ 7.46–7.03 (m, 7H, aromatic protons)
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δ 3.78 (s, 3H, OCH₃)
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δ 2.35 (s, 2H, CH₂CO)
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δ 204.87 (ketone carbonyl)
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δ 153.46 (methoxy-bearing aromatic carbon)
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δ 127.91–109.90 (aromatic and indolic carbons)
Mass Spectrometric Analysis
HRMS (ESI+) shows:
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Observed: m/z 265.1100 [M+H]⁺
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Calculated: 265.1103 (Δ = 0.3 ppm)
Fragmentation pattern demonstrates sequential loss of:
Biological Activity and Structure-Activity Relationships
Neuropharmacological Effects
Preliminary studies suggest:
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58% inhibition of MAO-B at 10 μM concentration
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Moderate AChE inhibition (IC₅₀ = 12.3 μM)
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Blood-brain barrier permeability predicted by QSAR models
Analytical Profiling and Quality Control
HPLC Method Validation
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile phase: MeOH:H₂O (75:25)
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Flow rate: 1.0 mL/min
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Retention time: 8.2 min
Validation parameters:
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Linearity: 0.1–100 μg/mL (R² = 0.9998)
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LOD: 0.03 μg/mL
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LOQ: 0.1 μg/mL
Stability Studies
The compound shows:
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98% purity retention after 6 months at −20°C
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Degradation pathways:
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Photooxidation of indole ring
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Demethylation of methoxy group
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Ketone reduction under basic conditions
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Regulatory and Industrial Considerations
Parameter | Requirement |
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Purity (HPLC) | ≥98% |
Heavy metals | <10 ppm |
Residual solvents | <500 ppm |
Microbial limits | USP <61> compliant |
Challenges and Future Directions
Current research gaps include:
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Limited in vivo pharmacokinetic data
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Unclear metabolic pathways
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Need for targeted delivery systems
Emerging opportunities:
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Development of prodrugs via ketone modification
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Combination therapies with checkpoint inhibitors
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Exploration of antimicrobial properties
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